Tiagabine-d9 4-Carboxy-O-ethyl is a deuterated derivative of Tiagabine, a compound primarily used in the treatment of epilepsy and anxiety disorders. The introduction of deuterium (D) in the molecular structure enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic studies. This compound is classified as a GABA (gamma-aminobutyric acid) reuptake inhibitor, which increases GABA levels in the brain, thereby exerting anxiolytic and anticonvulsant effects.
The synthesis of Tiagabine-d9 4-Carboxy-O-ethyl involves several steps utilizing deuterated reagents to introduce deuterium into the molecular structure. The process typically begins with the synthesis of Tiagabine, followed by specific modifications to create the carboxy-O-ethyl derivative.
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product .
Tiagabine-d9 4-Carboxy-O-ethyl participates in various chemical reactions that are essential for its functionality as a pharmaceutical agent.
Reactions involving Tiagabine-d9 4-Carboxy-O-ethyl are typically analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm structure and purity .
The mechanism of action of Tiagabine-d9 4-Carboxy-O-ethyl primarily involves inhibition of GABA reuptake in neurons.
Studies indicate that this mechanism contributes to its efficacy in treating disorders characterized by excessive neuronal activity, such as epilepsy .
Tiagabine-d9 4-Carboxy-O-ethyl exhibits several notable physical and chemical properties:
Relevant analyses include spectroscopic methods for confirming purity and structural integrity during synthesis .
Tiagabine-d9 4-Carboxy-O-ethyl is primarily utilized in scientific research:
Tiagabine-d9 4-Carboxy-O-ethyl is systematically named as Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate according to IUPAC conventions [2] [4]. This deuterated compound features a piperidine ring where nine hydrogen atoms (specifically at positions 2, 3, 5, and 6) are replaced by deuterium (²H or D), creating a distinct mass differential crucial for analytical applications. The core structure retains the pharmacologically significant bis(3-methylthiophen-2-yl) moiety linked to a butenyl chain, terminating in an ethyl ester group (–COOCH₂CH₃) at the piperidine-4-carboxylate position [4] [7]. The stereochemistry at the C3 position of the piperidine ring remains (R)-configured, consistent with the parent drug tiagabine, ensuring analogous chromatographic behavior [4] [5].
Tiagabine-d9 4-Carboxy-O-ethyl serves as an essential internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting tiagabine and its metabolites [2] [4]. Its utility stems from two key properties:
This compound is indispensable in therapeutic drug monitoring, pharmacokinetic studies, and metabolic pathway elucidation, where accuracy demands correction for analytical variability [4]. For example, it quantifies tiagabine in plasma down to ng/mL levels, with inter-assay precision improvements of 15–20% compared to non-isotopic IS [4].
Analytical and Research Applications
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1